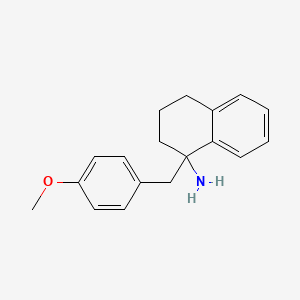
Methyl 1-bromo-2-methylindolizine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-bromo-2-methylindolizine-3-carboxylate is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-bromo-2-methylindolizine-3-carboxylate typically involves the bromination of 2-methylindolizine-3-carboxylate. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-bromo-2-methylindolizine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 1-substituted-2-methylindolizine-3-carboxylates.
Oxidation: Formation of 1-bromo-2-methylindolizine-3-carboxylic acid.
Reduction: Formation of 2-methylindolizine-3-carboxylate.
Applications De Recherche Scientifique
Methyl 1-bromo-2-methylindolizine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indolizine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the development of organic materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of methyl 1-bromo-2-methylindolizine-3-carboxylate is not well-documented. like other indolizine derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The bromine atom may also play a role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methylindolizine-3-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-methylindole-3-carboxylate: Similar structure but different ring system, leading to different biological activities.
2-Methylindolizine-3-carboxylate: Lacks the bromine atom, making it less versatile in chemical modifications.
Uniqueness
Methyl 1-bromo-2-methylindolizine-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propriétés
Formule moléculaire |
C11H10BrNO2 |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
methyl 1-bromo-2-methylindolizine-3-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2/h3-6H,1-2H3 |
Clé InChI |
OWCCXXYPYUNXTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=C1Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)







![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)


![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)

